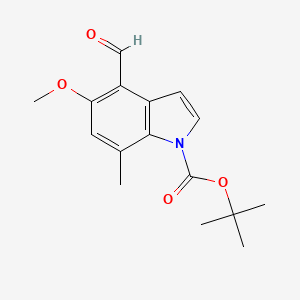

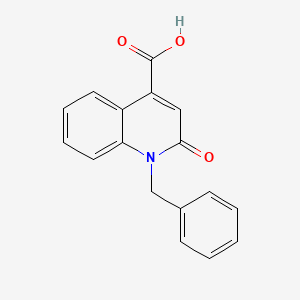

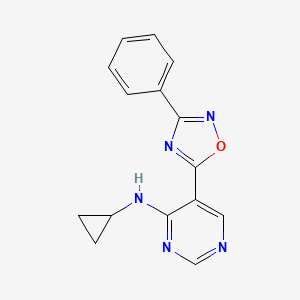

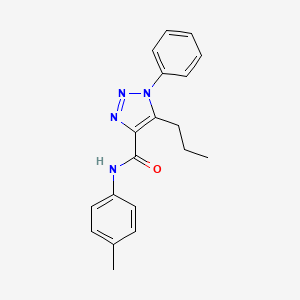

![molecular formula C16H11F2N3O3S B2783794 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851988-47-1](/img/structure/B2783794.png)

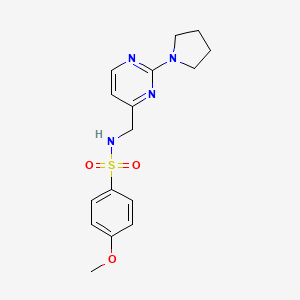

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Overview

Description

This compound belongs to the class of organic compounds known as salicylic acids . It has been found to have potent inhibitory activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques. For instance, the structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives have been studied. For instance, the chemical shifts of similar compounds have been given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .Scientific Research Applications

Metal-Induced Tautomerization

Researchers have investigated the tautomerization of oxazole and thiazole molecules, which are structurally similar to the compound , revealing that these molecules can undergo transformation into their corresponding carbene tautomers through acid-base reactions. This process has potential implications in metal-organic frameworks and catalysis, demonstrating the versatility of thiazole-containing compounds in chemical transformations (Ruiz & Perandones, 2009).

Synthesis and Biological Activities

A study on new hydrazones bearing a thiazole scaffold, similar to the compound of interest, outlined their synthesis and characterized their antimicrobial and antioxidant properties. This research underscores the potential of thiazole derivatives in medicinal chemistry, particularly for developing compounds with antimicrobial and antioxidant capabilities (Nastasă et al., 2015).

Anticancer Agents

The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents highlight the significance of benzothiazole and hydrazone moieties in drug discovery. These compounds exhibited probable anticancer activity against various cancer cell lines, suggesting the potential of similar structures in cancer therapy (Osmaniye et al., 2018).

Corrosion Inhibition

The use of carbohydrazide Schiff bases for steel corrosion inhibition was assessed through Density Functional Theory (DFT) modeling and Monte Carlo simulation. This application is crucial in materials science, indicating how modifications in the thiazole scaffold can influence the inhibition performance of these compounds on metal surfaces (Obot et al., 2016).

Antioxidant and Antitumor Activities

Research on aromatic C-nucleoside derivatives incorporating carbohydrazide structures showed potent antioxidant and antitumor activities. This study contributes to the ongoing search for new, effective compounds in combating oxidative stress and tumor growth (El Sadek et al., 2014).

Mechanism of Action

Target of Action

The compound, also known as N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific structures and functional groups . For example, some thiazole derivatives have been found to inhibit the COX-1 enzyme, affecting the inflammatory response .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . For example, some thiazole derivatives have been found to inhibit the COX-1 enzyme, leading to anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Properties

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O3S/c17-8-5-9(18)14-13(6-8)25-16(19-14)21-20-15(22)12-7-23-10-3-1-2-4-11(10)24-12/h1-6,12H,7H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWHGNUNLSHAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326779 | |

| Record name | N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851988-47-1 | |

| Record name | N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)

![ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2783715.png)

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)

![2-Methyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)